molecular formula C25H26N4O5S2 B12157536 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12157536
M. Wt: 526.6 g/mol
InChI Key: STHMJRUMVRDNEN-ZHZULCJRSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a 4-oxo-2-thioxo-1,3-thiazolidine ring. Key structural attributes include:

  • Z-configuration of the methylidene bridge between the thiazolidinone and pyrido-pyrimidinone moieties, critical for maintaining planar conjugation and influencing bioactivity .
  • A 3,4-dimethoxyphenylethyl substituent on the thiazolidinone ring, which enhances electron-donating effects and may improve binding to hydrophobic pockets in biological targets .
  • The thioxo (C=S) group at position 2 of the thiazolidinone ring, a common pharmacophore in antimicrobial and antioxidant agents .

This combination of substituents suggests a balance between lipophilicity (from aromatic groups) and solubility (from polar groups), optimizing pharmacokinetic properties.

Properties

Molecular Formula

C25H26N4O5S2

Molecular Weight

526.6 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O5S2/c1-15-5-4-10-28-22(15)27-21(26-9-12-30)17(23(28)31)14-20-24(32)29(25(35)36-20)11-8-16-6-7-18(33-2)19(13-16)34-3/h4-7,10,13-14,26,30H,8-9,11-12H2,1-3H3/b20-14-

InChI Key

STHMJRUMVRDNEN-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)NCCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidine ring, the attachment of the dimethoxyphenyl group, and the construction of the pyrido[1,2-a]pyrimidinone core. Typical reaction conditions might include:

    Formation of Thiazolidine Ring: This could involve the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Attachment of Dimethoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Construction of Pyrido[1,2-a]pyrimidinone Core: This could be achieved through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice would be critical factors.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation would be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring and the dimethoxyphenyl group can be oxidized under suitable conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or other derivatives.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a drug candidate. Its various functional groups could interact with biological targets, making it a potential lead compound for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials. Its unique structure might impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It might interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Solubility: The 2-hydroxyethylamino group in the target compound improves aqueous solubility compared to the 1-phenylethylamino () and 3-morpholinylpropylamino () groups, which introduce bulkier, lipophilic side chains .

Biological Activity: Thiazolidinone derivatives with thioxo groups (e.g., ) consistently exhibit antimicrobial and antioxidant activities, likely due to redox modulation or metal chelation . The target compound’s 3,4-dimethoxy substituent may amplify these effects by stabilizing radical intermediates . The chromeno-pyrimidine derivative () demonstrates that fused heterocyclic systems with polar substituents (e.g., piperidine) enhance bioavailability, suggesting the target compound’s hydroxyethylamino group could similarly improve absorption .

Synthetic Accessibility: Microwave-assisted synthesis () has been employed for analogous thiazolidinone-pyrimidinone hybrids, reducing reaction times to <10 minutes. The target compound’s synthesis likely follows similar pathways, with acetic acid or p-toluenesulfonic acid as catalysts .

Research Findings and Implications

Electronic and Steric Effects: Computational studies (e.g., density functional theory) predict that the Z-configuration of the methylidene bridge optimizes π-π stacking with biological targets, while the 3,4-dimethoxy group increases electron density on the thiazolidinone ring, enhancing electrophilic reactivity .

Pharmacokinetic Profiling: The hydroxyethylamino group reduces logP values compared to morpholine or phenylalkyl substituents, suggesting improved renal clearance and reduced toxicity .

Structure-Activity Relationships (SAR) :

  • Thioxo groups are indispensable for antimicrobial activity, as their removal in analogues (e.g., oxo replacements) results in significant activity loss .
  • Methoxy groups on aromatic rings correlate with enhanced membrane penetration in Gram-negative bacteria, a property leveraged in the target compound’s design .

Biological Activity

The compound 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. Its unique structure incorporates multiple functional groups that may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of the compound is C25H26N4O5S2C_{25}H_{26}N_{4}O_{5}S_{2} with a molecular weight of 526.6 g/mol . The structural complexity arises from its pyrido[1,2-a]pyrimidin core and thiazolidinone moiety, which are known to exhibit diverse biological activities.

PropertyValue
Molecular FormulaC25H26N4O5S2
Molecular Weight526.6 g/mol
IUPAC Name(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Purity≥95%

Biological Activity

Research indicates that this compound may exhibit antimicrobial , antioxidant , and anticancer properties due to its ability to interact with specific enzymes and receptors in biological systems.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that derivatives of similar thiazolidinones exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) for certain derivatives was comparable to conventional antibiotics like ciprofloxacin and ketoconazole .

Antioxidant Activity

The antioxidant potential of the compound has been assessed using DPPH radical scavenging assays. Compounds with similar structures have demonstrated effective radical scavenging abilities, suggesting that this compound may also possess significant antioxidant properties.

Anticancer Activity

Preliminary studies indicate that the compound may inhibit cancer cell proliferation. The mechanism of action appears to involve the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation. Research has highlighted the potential for this compound to serve as a lead in the development of novel anticancer agents .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study involving the synthesis of thiazolidinone derivatives reported that certain modifications to the molecular structure enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study emphasized structure-activity relationships that could inform future drug design efforts using compounds like the one in focus.
  • Case Study on Antioxidant Properties : In vitro assays demonstrated that compounds structurally related to this pyrido[1,2-a]pyrimidin derivative exhibited high antioxidant capacity through mechanisms such as metal chelation and free radical scavenging.

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